molecular formula C39H46I3N2P B609065 MitoPQ

MitoPQ

Cat. No.: B609065
M. Wt: 954.5 g/mol
InChI Key: AOZZGHKENAZYTD-UHFFFAOYSA-K
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Description

It is composed of a lipophilic triphenylphosphonium cation conjugated to paraquat, which induces mitochondrial superoxide production via redox cycling at the complex I flavin site . This compound is particularly valuable for studying mitochondrial superoxide generation and its role in redox biology.

Mechanism of Action

Target of Action

MitoPQ, also known as MitoParaquat, is a mitochondria-targeted redox cycler . Its primary target is the mitochondria, the organelles inside cells that provide energy for life processes . This compound is designed to selectively increase superoxide production within mitochondria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway within the mitochondria . This pathway is responsible for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . By increasing superoxide production, this compound can influence the balance of reactive oxygen species within the cell, potentially impacting various cellular processes .

Pharmacokinetics

MitoQ primarily accumulates in tissues with high-energy requirements like the heart, liver, skeletal muscle, and brain

Result of Action

The primary result of this compound’s action is the increased production of superoxide within the mitochondria . This can lead to an increase in oxidative stress within the cell, which has the potential to cause damage to cellular structures and DNA . In some contexts, this increase in oxidative stress could potentially be beneficial, such as in the treatment of certain diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other reactive oxygen species or antioxidants in the cell can impact the balance of oxidative stress and thus the overall effect of this compound . Additionally, factors such as pH, temperature, and the presence of other drugs or substances could potentially influence the stability and efficacy of this compound.

Biochemical Analysis

Biochemical Properties

MitoPQ plays a crucial role in biochemical reactions by producing superoxide through redox cycling at the flavin site of complex I within mitochondria. This selective increase in superoxide production is achieved due to the lipophilic triphenylphosphonium cation, which drives the accumulation of this compound in the mitochondrial matrix . This compound interacts with several biomolecules, including complex I of the electron transport chain, where it induces redox cycling and superoxide production . This interaction is essential for studying the effects of mitochondrial superoxide on cellular processes and redox signaling.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In C2C12 myoblasts, this compound enhances mitochondrial reactive oxygen species production in a dose- and time-dependent manner . It also influences cell signaling pathways and gene expression by increasing the expression of manganese superoxide dismutase (MnSOD) at lower doses and decreasing it at higher doses . Additionally, this compound induces cell death in HCT-116 cells, highlighting its impact on cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its accumulation in the mitochondrial matrix, driven by the membrane potential. Once inside the mitochondria, this compound undergoes redox cycling at the flavin site of complex I, leading to the production of superoxide . This superoxide production can influence various cellular processes, including enzyme inhibition or activation and changes in gene expression. The selective increase in mitochondrial superoxide production makes this compound a valuable tool for studying redox biology and mitochondrial function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under specific storage conditions, such as at -80°C for up to six months and at -20°C for up to one month . Over time, this compound can induce long-term effects on cellular function, including sustained increases in mitochondrial superoxide production and alterations in cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound increases the expression of manganese superoxide dismutase, while at higher doses, it decreases its expression . Additionally, this compound can induce toxic or adverse effects at high doses, highlighting the importance of dosage optimization in experimental studies . These dosage effects are essential for understanding the threshold and toxic effects of this compound in vivo.

Metabolic Pathways

This compound is involved in metabolic pathways related to mitochondrial superoxide production. It interacts with complex I of the electron transport chain, where it undergoes redox cycling to produce superoxide . This interaction affects metabolic flux and metabolite levels within the mitochondria, influencing overall cellular metabolism. Understanding these metabolic pathways is crucial for studying the role of mitochondrial superoxide in cellular processes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the mitochondrial membrane potential. The lipophilic triphenylphosphonium cation facilitates its accumulation in the mitochondrial matrix, where it exerts its effects . This selective transport and distribution are essential for studying the localized effects of this compound on mitochondrial function and redox biology.

Subcellular Localization

This compound is primarily localized within the mitochondrial matrix due to its interaction with the mitochondrial membrane potential . This subcellular localization is crucial for its activity and function, as it allows this compound to selectively increase superoxide production within mitochondria. Understanding the subcellular localization of this compound is essential for studying its role in mitochondrial function and redox signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

MitoPQ is synthesized by conjugating paraquat with a lipophilic triphenylphosphonium cation. The synthesis involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

MitoPQ undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

MitoPQ has a wide range of scientific research applications, including:

Chemistry

Biology

Medicine

Industry

Comparison with Similar Compounds

MitoPQ is unique compared to other similar compounds due to its specific targeting of mitochondria and its high efficacy in inducing superoxide production. Some similar compounds include:

This compound stands out due to its ability to selectively increase superoxide production within mitochondria, making it a valuable tool for studying mitochondrial function and related diseases.

Properties

IUPAC Name

10-[4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium-1-yl]decyl-triphenylphosphanium;triiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H46N2P.3HI/c1-40-30-25-35(26-31-40)36-27-32-41(33-28-36)29-17-6-4-2-3-5-7-18-34-42(37-19-11-8-12-20-37,38-21-13-9-14-22-38)39-23-15-10-16-24-39;;;/h8-16,19-28,30-33H,2-7,17-18,29,34H2,1H3;3*1H/q+3;;;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZZGHKENAZYTD-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[I-].[I-].[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H46I3N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

954.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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